molecular formula C13H13BrN2O2S B5485321 N-(5-bromo-2-pyridinyl)-2,5-dimethylbenzenesulfonamide

N-(5-bromo-2-pyridinyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B5485321
M. Wt: 341.23 g/mol
InChI Key: VUJKKLBRXAZVAQ-UHFFFAOYSA-N
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Description

The compound “N-(5-bromo-2-pyridinyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzenesulfonamide group, and bromine and methyl substituents. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and sulfonyl groups, and the electron-donating methyl groups. The pyridine nitrogen could potentially act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical drug .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-3-4-10(2)12(7-9)19(17,18)16-13-6-5-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJKKLBRXAZVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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